molecular formula C42H27N3 B139494 1,3,5-Tri(9H-carbazol-9-yl)benzene CAS No. 148044-07-9

1,3,5-Tri(9H-carbazol-9-yl)benzene

Cat. No.: B139494
CAS No.: 148044-07-9
M. Wt: 573.7 g/mol
InChI Key: DVNOWTJCOPZGQA-UHFFFAOYSA-N
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Description

1,3,5-Tri(9H-carbazol-9-yl)benzene is a compound with three carbazole units attached to a benzene ring. This structure makes it electron-rich and an excellent hole-transporting layer material. It is primarily used as a phosphorescent host material for light-emitting diodes .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tri(9H-carbazol-9-yl)benzene, also known as tCP, is the electron transport layer in organic light-emitting diodes (OLEDs) . The compound’s electron-rich nature makes it an excellent hole-transporting layer (HTL) material .

Mode of Action

tCP interacts with its target by facilitating the transport of holes (positive charges) from the anode to the emissive layer in OLEDs . This is due to the electron-rich nature of the carbazole units attached to the benzene ring .

Pharmacokinetics

The term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system Instead, we can discuss the compound’s physical properties. tCP is a solid at room temperature and is soluble in tetrahydrofuran . It has a melting point of 325-330°C .

Result of Action

The result of tCP’s action is the efficient transport of holes to the emissive layer in OLEDs, leading to effective light emission . This makes tCP an excellent material for use in high-efficiency OLEDs .

Action Environment

The performance of tCP, like other OLED materials, can be influenced by environmental factors such as temperature and humidity. For optimal performance and stability, tCP should be stored in a cool, dry environment . Furthermore, the efficiency and lifespan of OLEDs can be significantly affected by water and oxygen, so devices incorporating tCP are usually encapsulated to prevent exposure to these elements .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(9H-carbazol-9-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve electrophiles such as halogens or nitro groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzene ring .

Scientific Research Applications

1,3,5-Tri(9H-carbazol-9-yl)benzene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri(9H-carbazol-9-yl)benzene stands out due to its balance of three carbazole units, providing optimal electron-rich properties for hole transport while maintaining structural simplicity. This makes it particularly effective in applications like OLEDs and other electronic devices .

Properties

IUPAC Name

9-[3,5-di(carbazol-9-yl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNOWTJCOPZGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623490
Record name 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148044-07-9
Record name 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1,3,5-Tri(9H-carbazol-9-yl)benzene considered a promising material for blue phosphorescent organic light-emitting diodes (OLEDs)?

A: this compound (TCzP) possesses several properties that make it desirable as a host material in blue phosphorescent OLEDs []:

    Q2: How does the structure of this compound contribute to its catalytic activity?

    A: The structure of this compound makes it a suitable building block for porous conjugated microporous polymers (CMPs) [, ]. These CMPs exhibit:

      Q3: How is this compound used to create effective catalyst supports?

      A: this compound serves as a monomer in the synthesis of porous polycarbazole, a material capable of encapsulating and stabilizing metal nanoparticles []. This encapsulation offers several benefits:

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